An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS No. 1807232-33-2)
An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS No. 1807232-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-6-fluoro-4-methylbenzoate, a halogenated aromatic ester with the CAS number 1807232-33-2, is a key building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a benzoate core, offers multiple reactive sites for functionalization. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, potential applications in medicinal chemistry, and essential safety and handling information. The strategic positioning of its functional groups makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
Methyl 2-bromo-6-fluoro-4-methylbenzoate is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 1807232-33-2 | |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | |
| Appearance | Off-white to slight yellow solid | N/A |
| Storage | Sealed in dry, room temperature | [1] |
| InChI Key | HDXDWSSDZMVCKV-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=C(F)C=C(C)C=C1Br | N/A |
Synthesis and Mechanism
Plausible Synthesis Pathway
The synthesis can be logically broken down into two primary stages:
Caption: Plausible two-stage synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate.
Experimental Protocol (Predicted)
Stage 1: Synthesis of 2-bromo-6-fluoro-4-methylbenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. Based on available literature for similar structures, a multi-step synthesis from a commercially available substituted toluene is a likely approach. This would involve a series of reactions such as bromination, nitration, reduction, and Sandmeyer reaction to introduce the bromo and fluoro groups at the desired positions, followed by oxidation of the methyl group to a carboxylic acid. Given the complexity and lack of a specific published route, this guide will focus on the subsequent esterification step.
Stage 2: Esterification of 2-bromo-6-fluoro-4-methylbenzoic acid
This protocol is based on the well-established Fischer esterification method, which is widely used for the synthesis of esters from carboxylic acids and alcohols.
Materials:
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2-bromo-6-fluoro-4-methylbenzoic acid
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Anhydrous methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-6-fluoro-4-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
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Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.
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Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
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Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
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Purification:
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-bromo-6-fluoro-4-methylbenzoate.
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Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of bromine and fluorine atoms in Methyl 2-bromo-6-fluoro-4-methylbenzoate makes it a versatile building block for the synthesis of more complex, biologically active compounds.
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.
Caption: Potential cross-coupling reactions utilizing Methyl 2-bromo-6-fluoro-4-methylbenzoate.
While specific examples of drug candidates synthesized from this exact isomer are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The fluoro- and methyl- substituted phenyl ring is a common feature in many kinase inhibitors and other targeted therapies. Therefore, Methyl 2-bromo-6-fluoro-4-methylbenzoate represents a valuable starting material for the synthesis of novel compounds for screening in various disease areas, including oncology, inflammation, and infectious diseases.
Spectroscopic Data (Predicted)
Although experimental spectroscopic data is not publicly available, a predicted ¹H NMR spectrum can provide valuable insights for characterization.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ ~7.0-7.2 ppm (m, 2H): Aromatic protons. The multiplicity and coupling constants will be influenced by the fluorine and bromine substituents.
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δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
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δ ~2.4 ppm (s, 3H): Methyl group protons (-CH₃).
Note: This is a predicted spectrum and actual chemical shifts and coupling constants may vary.
Safety and Handling
Methyl 2-bromo-6-fluoro-4-methylbenzoate should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H320: Causes eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P330: Rinse mouth.
For more detailed information, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-bromo-6-fluoro-4-methylbenzoate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized aromatic ring provides a platform for the construction of complex and novel molecular architectures. While detailed synthetic and application data for this specific isomer remains somewhat limited in the public domain, its structural features suggest significant potential for the development of new therapeutic agents. Researchers and scientists are encouraged to explore its utility in their synthetic endeavors, while adhering to strict safety protocols.
References
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Capot Chemical Co., Ltd. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved January 20, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthonix, Inc. (n.d.). Safety Data Sheet. Retrieved January 20, 2026, from [Link]
